2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Methoxyphenylmethyl Group Addition: The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other triazole derivatives with different substituents.
Benzyl Derivatives: Compounds with similar benzyl groups but different functional groups.
Phenyl Derivatives: Compounds with similar phenyl groups but different triazole rings.
Uniqueness
2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-13-8-6-12(7-9-13)10-20-18(25)17-15(11-24)21-23(22-17)16-5-3-2-4-14(16)19/h2-9,24H,10-11H2,1H3,(H,20,25) |
InChI Key |
QZWMUSJNPXWVHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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